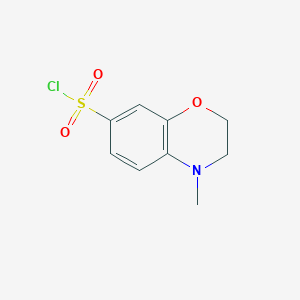

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride

Vue d'ensemble

Description

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.70 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including material science and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride typically involves the reaction of an aromatic primary amine with formaldehyde and a phenolic compound under reflux conditions . The general steps are as follows:

- Dissolve the aromatic primary amine in methanol.

- Add formaldehyde to the solution and reflux for 10 minutes.

- Add 4-hydroxy acetophenone to the mixture and continue refluxing for a specified period.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the presence of a base.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: The major products are sulfonamide derivatives when reacted with amines.

Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Synthesis of Bioactive Compounds

- The sulfonyl chloride group is a versatile electrophile used in the synthesis of various bioactive molecules. It can participate in nucleophilic substitution reactions to form sulfonamides, which are essential in drug discovery and development .

2. Antimicrobial Activity

- Research has indicated that derivatives of benzoxazine compounds exhibit antimicrobial properties. The presence of the sulfonyl chloride moiety may contribute to enhanced activity against specific bacterial strains .

3. Cancer Research

- Compounds similar to this compound have shown potential in targeting cancer cells. Studies suggest that modifications of this compound could lead to the development of new anticancer agents .

Material Science

1. Polymer Chemistry

- The compound can be utilized as a monomer or crosslinking agent in the synthesis of polymers. Its ability to form stable covalent bonds can enhance the mechanical properties and thermal stability of polymeric materials .

2. Coatings and Adhesives

- Due to its reactive nature, this compound is employed in the formulation of coatings and adhesives that require durable and resistant properties against chemical exposure .

Environmental Science

1. Water Treatment

- The compound's reactivity allows it to be used in the development of materials for water purification systems. Its ability to react with pollutants can aid in the removal of harmful substances from wastewater .

2. Biodegradable Materials

- Research is ongoing into the use of this compound in creating biodegradable polymers that can reduce plastic waste in the environment. Its incorporation into polymer matrices may enhance degradation rates under environmental conditions .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-sulfonyl chloride

- 1-Methyl-1H-indole-5-sulfonyl chloride

- 1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride

Uniqueness

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride is unique due to its specific structural features, such as the presence of the sulfonyl chloride group and the benzoxazine ring.

Activité Biologique

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride (CAS Number: 368869-93-6) is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₀ClNO₃S

- Molecular Weight : 247.70 g/mol

- Structure : The compound features a sulfonyl chloride group at the 7th position of the benzoxazine ring, which enhances its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine with chlorosulfonic acid or other chlorinating agents under controlled conditions. The following reaction scheme summarizes this process:

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, a study evaluated various benzoxazine compounds against multiple cancer cell lines including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MIA PaCa-2 (pancreatic cancer). The findings indicated that compounds derived from benzoxazines exhibited significant cytotoxicity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 14f | 7.84 - 16.2 | PC-3 |

| MDA-MB-231 | ||

| MIA PaCa-2 | ||

| U-87 MG |

Compounds with specific substitutions showed enhanced activity due to improved binding interactions with cellular targets .

Antimicrobial Activity

Benzoxazine derivatives have also been assessed for their antimicrobial properties. Studies suggest that these compounds exhibit antibacterial and antifungal activities against various pathogens. For example:

| Activity Type | Pathogen Tested | Result |

|---|---|---|

| Antibacterial | E. coli | Effective |

| Antifungal | Candida albicans | Effective |

The presence of the sulfonyl group is believed to play a crucial role in enhancing these biological activities .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, benzoxazines have shown promise in anti-inflammatory applications. Compounds derived from this class have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of this compound can be attributed to its electrophilic nature due to the sulfonyl chloride group. This allows it to react with nucleophiles in biological systems, leading to the formation of various derivatives that can interact with cellular targets.

- Nucleophilic Substitution : The sulfonyl chloride can undergo nucleophilic substitution reactions with amines or thiols.

- Formation of Active Metabolites : These reactions often yield biologically active metabolites that may exert therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzoxazines:

- Anticancer Study : A recent publication detailed the synthesis and evaluation of novel benzoxazine derivatives showing promising anticancer activity through mechanisms involving apoptosis induction and inhibition of angiogenesis .

- Antimicrobial Evaluation : Another study demonstrated that certain benzoxazine derivatives exhibited significant antibacterial and antifungal effects against clinical isolates, suggesting their potential as new antimicrobial agents .

- Inflammation Model : Research indicated that benzoxazine derivatives could modulate inflammatory responses in vitro by downregulating specific cytokines .

Propriétés

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-11-4-5-14-9-6-7(15(10,12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOZDBIEDQALFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380049 | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-93-6 | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.